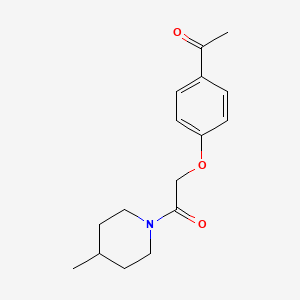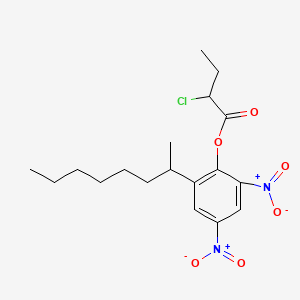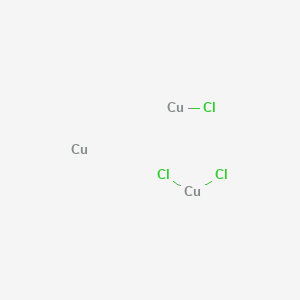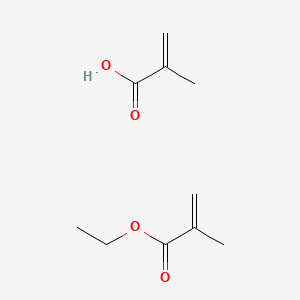
Ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds commonly used in various chemical processes. Ethyl 2-methylprop-2-enoate is an ester, while 2-methylprop-2-enoic acid is a carboxylic acid. These compounds are known for their reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
2-methylprop-2-enoic acid can be prepared by the oxidation of isobutylene using various oxidizing agents such as potassium permanganate or ozone. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid often involves large-scale esterification and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into alcohols or other reduced forms.
Substitution: These compounds can participate in nucleophilic substitution reactions, where the ester or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives are common products.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters or acids.
Applications De Recherche Scientifique
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid have numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: They are utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: These compounds serve as building blocks for pharmaceuticals and drug delivery systems.
Industry: They are employed in the production of coatings, adhesives, and plasticizers due to their reactivity and versatility.
Mécanisme D'action
The mechanism of action for ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid involves their ability to participate in various chemical reactions. The ester and carboxylic acid groups are reactive sites that can undergo nucleophilic attack, oxidation, or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid can be compared with similar compounds such as:
Methyl 2-methylprop-2-enoate: Similar in structure but with a methyl group instead of an ethyl group.
Butyl 2-methylprop-2-enoate: Contains a butyl group, offering different reactivity and physical properties.
2-Propenoic acid: Lacks the methyl group, resulting in different chemical behavior.
These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of ethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid in various chemical processes.
Propriétés
Numéro CAS |
28572-98-7 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O2.C4H6O2/c1-4-8-6(7)5(2)3;1-3(2)4(5)6/h2,4H2,1,3H3;1H2,2H3,(H,5,6) |
Clé InChI |
SENKOTRUJLHKFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C.CC(=C)C(=O)O |
Numéros CAS associés |
28572-98-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one](/img/structure/B15343127.png)

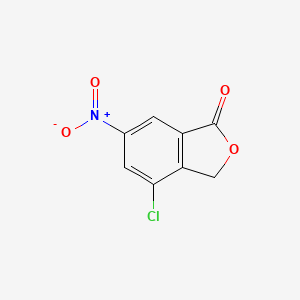
![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
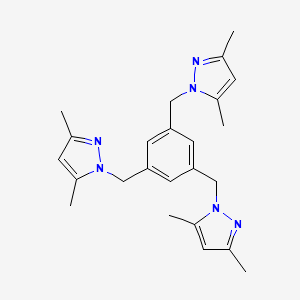
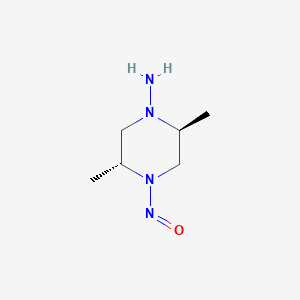
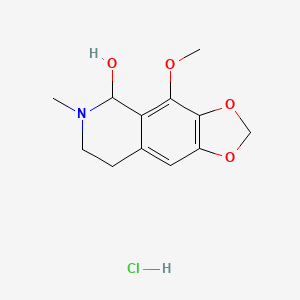

![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
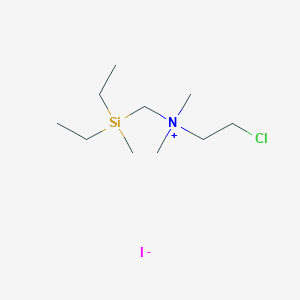
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
